molecular formula C10H11ClN2O3S2 B2899776 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide CAS No. 1903123-64-7

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide

Cat. No.: B2899776
CAS No.: 1903123-64-7
M. Wt: 306.78
InChI Key: OOPOPEWXAJHYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring, a sulfonamide group, and an isoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize waste. This could include the use of microwave-assisted synthesis, which has been shown to be efficient for the preparation of isoxazole derivatives .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its structural features, which are common in many biologically active compounds.

    Industry: The compound can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide can be compared with other similar compounds, such as:

    Sulfamethoxazole: An antibiotic with a similar sulfonamide group.

    Muscimol: A GABAA receptor agonist with an isoxazole moiety.

    Parecoxib: A COX-2 inhibitor with a sulfonamide group.

The uniqueness of this compound lies in its combination of the thiophene ring, sulfonamide group, and isoxazole moiety, which together may confer unique biological activities and applications.

Properties

IUPAC Name

5-chloro-N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3S2/c11-9-3-4-10(17-9)18(14,15)13-5-1-2-8-6-12-16-7-8/h3-4,6-7,13H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOPOPEWXAJHYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)S(=O)(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.